Cas no 114552-32-8 ((2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester)

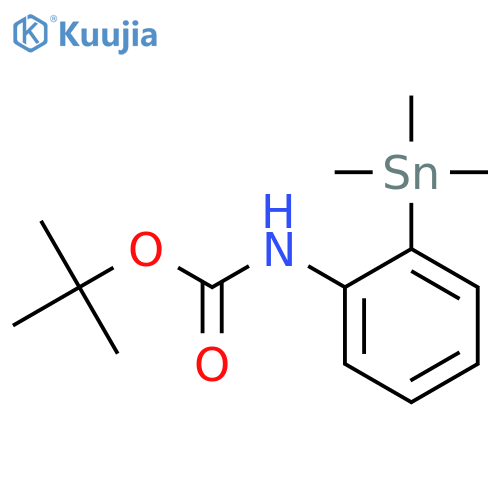

114552-32-8 structure

商品名:(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester

CAS番号:114552-32-8

MF:C14H23NO2Sn

メガワット:356.047923326492

MDL:MFCD06658390

CID:137412

PubChem ID:10155176

(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-[2-(trimethylstannyl)phenyl]-, 1,1-dimethylethyl ester

- (2-TRIMETHYLSTANNANYL-PHENYL)CARBAMIC ACID TERT-BUTYL ESTER,

- tert-butyl N-(2-trimethylstannylphenyl)carbamate

- (2-trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester

- (2-trimethylstannylphenyl)carbamic acid tert-butyl ester

- 2-(t-butoxycarbonylamino)-phenyltrimethylstannane

- N-(tert-butoxycarbonyl)-2-(trimethylstannyl)-aniline

- tert-butyl 2-(trimethylstannyl)phenylcarbamate

- SB30843

- tert-Butyl [2-(trimethylstannyl)phenyl]carbamate

- MFCD06658390

- 2-(t-butoxy-carbonylamino)phenyltrimethylstannane

- (2-Trimethylstannanylphenyl)carbamicacidtert-butylester

- PMHMCDKAWYNLJW-UHFFFAOYSA-N

- 114552-32-8

- (2-Trimethylstannanyl-phenyl)-carbamic acid t-butyl ester

- AKOS015911216

- SCHEMBL5331392

- (2-Trimethylstannyl-phenyl)-carbamic acid tert-butyl ester

- CS-0340290

- Carbamic acid,N-[2-(trimethylstannyl)phenyl]-,1,1-dimethylethyl ester

- C14H23NO2Sn

- DTXSID20436246

- TERT-BUTYL 2-(TRIMETHYLSTANNYL)PHENYL CARBAMATE

- (2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester

-

- MDL: MFCD06658390

- インチ: InChI=1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3;

- InChIKey: PMHMCDKAWYNLJW-UHFFFAOYSA-N

- ほほえんだ: CC(OC(NC1=CC=CC=C1[Sn](C)(C)C)=O)(C)C

計算された属性

- せいみつぶんしりょう: 357.07500

- どういたいしつりょう: 357.075082g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 3.65180

(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D967410-1g |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 95% | 1g |

$1115 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0296-5g |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 96% | 5g |

¥34958.27 | 2025-01-21 | |

| eNovation Chemicals LLC | D967410-50mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 95% | 50mg |

$190 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0296-500mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 96% | 500mg |

¥4800.42 | 2025-01-21 | |

| abcr | AB536387-1g |

(2-Trimethylstannanyl-phenyl)-carbamic acid t-butyl ester; . |

114552-32-8 | 1g |

€1660.60 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410960-250mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 97% | 250mg |

¥3394.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D967410-250mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 95% | 250mg |

$370 | 2025-02-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410960-1g |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 97% | 1g |

¥13056.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D967410-500mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 95% | 500mg |

$610 | 2025-02-18 | |

| eNovation Chemicals LLC | D967410-100mg |

(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |

114552-32-8 | 95% | 100mg |

$255 | 2025-02-26 |

(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

114552-32-8 ((2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114552-32-8)(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester

清らかである:99%

はかる:1g

価格 ($):618.0